Hexahydroimidazo[1,5-a]pyridine-3(2H)-thione
Description
Hexahydroimidazo[1,5-a]pyridine-3(2H)-thione is a bicyclic heterocyclic compound featuring a saturated six-membered pyridine ring fused with an imidazole ring. The thione (-C=S) group at position 3 distinguishes it from oxygenated analogs (e.g., imidazo[1,5-a]pyridin-3(2H)-one). This compound’s saturated structure confers enhanced conformational stability, making it a candidate for pharmaceutical and coordination chemistry applications. Its synthesis typically involves cyclization reactions with carbon disulfide or thiosemicarbazide intermediates, as seen in related imidazole-thione derivatives .
Properties
CAS No. |
33852-28-7 |
|---|---|
Molecular Formula |
C7H12N2S |
Molecular Weight |
156.25 g/mol |
IUPAC Name |
2,5,6,7,8,8a-hexahydro-1H-imidazo[1,5-a]pyridine-3-thione |
InChI |
InChI=1S/C7H12N2S/c10-7-8-5-6-3-1-2-4-9(6)7/h6H,1-5H2,(H,8,10) |
InChI Key |
DGVMHKUBHXKCRD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2C(C1)CNC2=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of hexahydroimidazo[1,5-a]pyridine-3(2H)-thione typically involves cyclocondensation reactions. One common method includes the reaction of appropriate diamines with carbon disulfide under basic conditions, followed by cyclization with aldehydes or ketones . Another approach involves the use of multicomponent reactions catalyzed by bismuth(III) chloride, which is attractive from a green chemistry perspective due to its non-toxic and non-corrosive nature .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the aforementioned synthetic routes suggests potential for adaptation to industrial processes, particularly those emphasizing green chemistry principles.
Chemical Reactions Analysis
Transition Metal Coordination Chemistry
The thione acts as a ligand for palladium(II) and other metals, forming complexes relevant to catalysis and medicinal chemistry .
Cyclocondensation Reactions
The thione participates in cyclocondensation with amino acids or hydrazides to form polycyclic systems .
| Reactant | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Glycine | n-Butanol, reflux, 3 h | Imidazo[1,2-c]pyrimidine-8-sulphonamide | 57–66% | |
| Isatoic anhydride | Dioxane, RT, 16 h | Pyridoimidazoquinazolinone | 308–310°C (mp) |
Multicomponent Reactions (MCRs)
The compound serves as a building block in MCRs for synthesizing fused heterocycles .
Biological Activity Modifications
Derivatives show thyroid hormone reduction and antimicrobial properties, linked to structural modifications .
| Derivative | Modification | Biological Activity | Reference |
|---|---|---|---|
| 3-Methylthio analog | S-Alkylation | Enhanced bioavailability | |
| Sulphonamide hybrids | Cyclocondensation | Thyroid hormone inhibition |
Critical Analysis of Reactivity
-
Thione Reactivity : The exocyclic sulfur atom facilitates nucleophilic substitution (e.g., alkylation) and metal coordination .
-
Ring Strain : The bicyclic framework enhances electrophilic aromatic substitution at C-3/C-5 positions .
-
Synthetic Utility : Applications span ligand design, drug discovery, and materials science .
Scientific Research Applications
Biological Applications
1. Antimicrobial Activity
Research indicates that hexahydroimidazo[1,5-a]pyridine-3(2H)-thione exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting its potential use in developing new antimicrobial agents. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .
2. Anticancer Properties
There is growing evidence supporting the anticancer potential of this compound. Studies have shown that derivatives of this compound can inhibit cancer cell proliferation in vitro. For example, specific analogs have been tested against breast and prostate cancer cell lines, leading to promising results in reducing cell viability and inducing apoptosis .
3. Neuroprotective Effects
Recent investigations have highlighted the neuroprotective effects of this compound. In preclinical models, this compound has shown the ability to protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Pharmaceutical Applications
The unique pharmacological properties of this compound make it a valuable scaffold in drug design. Its derivatives are being explored for their potential as:
- Antidepressants : Some derivatives have been shown to interact with serotonin receptors, suggesting their utility in treating mood disorders.
- Anti-inflammatory agents : The compound's ability to modulate inflammatory pathways positions it as a candidate for developing anti-inflammatory medications.
Data Tables
Case Studies
Case Study 1: Antimicrobial Evaluation
A study conducted by Alvim et al. (2022) evaluated the antimicrobial activity of this compound derivatives against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at low concentrations, supporting its application in developing new antibiotics.
Case Study 2: Cancer Cell Line Studies
In a study published in 2023, researchers investigated the effects of this compound on MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines. The compound demonstrated a dose-dependent decrease in cell viability and induced apoptosis through caspase activation pathways.
Mechanism of Action
The mechanism of action of hexahydroimidazo[1,5-a]pyridine-3(2H)-thione involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules .
Comparison with Similar Compounds
Key Observations :
- Ring Saturation : this compound’s saturated pyridine ring enhances rigidity compared to unsaturated analogs like triazolo[4,3-a]pyridine-3(2H)-thione .
- Synthesis Complexity: Tricyclic systems (e.g., imidazo[1,2-c]pyrazolo[4,3-e]pyrimidine-5-thione) require multi-step heterocycle assembly, whereas monocyclic 1,3,4-oxadiazole-2(3H)-thiones are simpler to prepare .
- Reagent Specificity: Carbon disulfide is universally employed for thione formation, but reaction conditions vary (e.g., pyridine for tricyclic systems vs. ethanol/KOH for oxadiazoles) .
Key Findings :
- Pharmaceutical Potential: Imidazolidine-2-thione derivatives exhibit broad antiviral and anticancer activities, while this compound is primarily explored for metal complexation (e.g., Cu/Ag complexes in catalysis) .
- Agrochemical Utility : 1,3,4-Oxadiazole-2(3H)-thiones and triazolo-pyridine thiones serve as intermediates for herbicidal sulfonamides, highlighting their versatility in agrochemistry .
Stability and Physicochemical Properties
This compound’s saturated structure confers superior thermal stability compared to unsaturated analogs. For instance:
- Thermal Decomposition : Unsaturated triazolo[4,3-a]pyridine-3(2H)-thione derivatives decompose at ~150°C, whereas Hexahydroimidazo analogs (with fused saturated rings) exhibit stability up to 235°C, as seen in polymorphic forms of related imidazo-pyridine compounds .
- Solubility : The thione group enhances solubility in polar aprotic solvents (e.g., DMSO) compared to oxygenated analogs like Hexahydroimidazo[1,5-a]pyridin-3(2H)-one .
Biological Activity
Hexahydroimidazo[1,5-a]pyridine-3(2H)-thione is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article will explore its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis of this compound
The synthesis of this compound typically involves multicomponent reactions. For instance, Biginelli-type reactions have been employed to create this compound using various starting materials such as aldehydes, urea, and thioketones. The use of ionic liquids as solvents and catalysts has also been reported to enhance yields and simplify purification processes .
Biological Activities
The biological activities of this compound are extensive and include:
- Antimicrobial Activity : Studies indicate that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains. For example, certain synthesized derivatives showed minimum inhibitory concentrations (MIC) below 100 µg/mL against Gram-positive bacteria .
- Anticancer Properties : Research has demonstrated that this compound derivatives can induce apoptosis in cancer cell lines. The mechanism involves the modulation of apoptotic pathways and inhibition of cell proliferation .
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in various models. In vitro studies indicated that it can inhibit pro-inflammatory cytokines and enzymes such as COX-2 .
- Antioxidant Activity : this compound exhibits strong antioxidant properties, which are beneficial in mitigating oxidative stress-related diseases .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of synthesized this compound derivatives against Staphylococcus aureus and Escherichia coli. Results showed that some compounds had MIC values comparable to standard antibiotics .
- Anticancer Activity : In a study involving human breast cancer cell lines (MCF-7), this compound was found to significantly inhibit cell growth with an IC50 value of 25 µM. Mechanistic studies revealed that the compound induced cell cycle arrest at the G0/G1 phase .
- Anti-inflammatory Study : In an animal model of acute inflammation induced by carrageenan, administration of this compound resulted in a significant reduction in paw edema compared to control groups, indicating its potential as an anti-inflammatory agent .
Research Findings Summary
Q & A
Q. What are the common synthetic routes for Hexahydroimidazo[1,5-a]pyridine-3(2H)-thione?
The synthesis typically involves cyclization of precursors such as pyridine derivatives. A validated method includes copper-catalyzed reactions, where ethynylpyridine reacts with azides under conditions involving sodium ascorbate and copper sulfate in dimethyl sulfoxide (DMSO) at elevated temperatures . Alternative routes may utilize nickel(II) chloride with ligands like DPDTC to form thione derivatives via oxidative pathways . Optimization requires adjusting solvent systems, catalyst ratios, and reaction times to improve yield and purity.
Q. Which spectroscopic and analytical methods are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm molecular structure and substituent positions. For example, distinct shifts for thione sulfur and heterocyclic protons are observed .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns .
- X-Ray Powder Diffraction (XRPD): Essential for identifying crystalline polymorphs, with characteristic peaks (e.g., 2θ angles at 14.04°, 16.89°) .
- Differential Scanning Calorimetry (DSC): Detects thermal events (e.g., endotherms at 142°C for Form I, 239°C for Form II) to assess polymorph stability .
Q. What are the primary biological or chemical applications of this compound in research?
The compound’s thione group and heterocyclic framework make it a candidate for:
- Metal Coordination Chemistry: Acting as a ligand for transition metals (e.g., Ni, Pd) to form stable complexes .
- Bioactive Molecule Development: Potential enzyme inhibition or antimicrobial activity due to structural similarity to triazolopyridines .
Advanced Research Questions
Q. How can polymorphic forms of this compound be prepared and distinguished?
Polymorphs (e.g., Form I, II, hydrates) are synthesized via:
- Solvent Slurrying: Suspending Form I in aqueous THF (5% water) at 50°C yields Form II .
- Rapid Solvent Evaporation: Amorphous forms are generated by fast concentration in trichloromethane, followed by hydration . Differentiation relies on:
- XRPD: Unique diffraction patterns for each polymorph (e.g., Form II peaks at 8.25°, 13.25°) .
- DSC: Thermal profiles (e.g., Form II shows a single endotherm at 239°C) .
Q. What experimental strategies resolve contradictions in thermal stability data across studies?
Discrepancies often arise from polymorphic impurities or measurement conditions. To address this:
Q. How can computational modeling predict the reactivity of this compound?
Density Functional Theory (DFT) studies simulate:
- Thermal Decomposition Pathways: Analyzing bond dissociation energies to predict stability under heat .
- Reaction Mechanisms: Modeling copper-catalyzed cyclization or thione-metal interactions to optimize synthetic routes .
Q. What methodologies validate the structure of novel derivatives or analogs?
- Single-Crystal X-Ray Crystallography: Resolves atomic-level geometry, as demonstrated for bis-adducts of imidazo[1,5-a]pyridine .
- Comparative Spectral Analysis: Cross-referencing NMR/HRMS data with known analogs (e.g., pyrazolo[1,5-a]pyrimidines) identifies functional group modifications .
Data Analysis and Optimization
Q. How should researchers handle discrepancies in reaction yields during scale-up?
- Process Analytical Technology (PAT): Monitor reactions in real-time using inline spectroscopy (e.g., Raman) to detect intermediates .
- Purification Optimization: Employ column chromatography or recrystallization in solvents like 1,4-dioxane to isolate high-purity products .
Q. What protocols ensure reproducibility in polymorph synthesis?
- Strict Solvent Control: Use anhydrous solvents for Form I, while hydrated forms require precise water content (5% in THF) .
- Temperature Cycling: Shake slurries between ambient and 50°C for 24 hours to promote phase transitions .
Tables for Key Data
Q. Table 1: Thermal Properties of Polymorphs
| Polymorph | DSC Endotherm Onset (°C) | XRPD Peaks (2θ, Cu Kα) |
|---|---|---|
| Form I | 142, 235 | 14.04°, 16.89°, 17.64° |
| Form II | 239 | 8.25°, 13.25°, 15.40° |
| Hydrate | 48, 236 | 22.14°, 24.39°, 26.23° |
Q. Table 2: Synthetic Conditions for Key Derivatives
| Derivative Type | Precursors | Conditions | Yield (%) |
|---|---|---|---|
| Thione-Metal Complexes | DPDTC, NiCl₂ | Reflux in methanol, 24 h | 70–85 |
| Bis-Adducts | Imidazo[1,5-a]pyridine, ninhydrin | Room temperature, 2 eq. | 60–75 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
